5-Bromo-1-cyclohexyl-6-fluorobenzimidazole is a chemical compound with the molecular formula C14H16BrFN2. It belongs to the family of benzimidazoles, which are known for their diverse applications in fields such as medicinal chemistry, organic synthesis, and materials science. The unique structural features of this compound include the presence of bromine and fluorine atoms, as well as a cyclohexyl group, which contribute to its distinct chemical and biological properties. This compound is primarily studied for its potential therapeutic applications and its role as a building block in organic synthesis.
The synthesis of 5-Bromo-1-cyclohexyl-6-fluorobenzimidazole typically involves several key steps:
The synthesis can be optimized through various conditions including temperature control, choice of solvent, and reaction time. For industrial applications, continuous flow processes may be employed to enhance yield and efficiency.
The structure of 5-Bromo-1-cyclohexyl-6-fluorobenzimidazole consists of a benzimidazole core with substituents at specific positions:
This arrangement contributes to the compound's unique reactivity and biological activity.
The molecular weight of 5-Bromo-1-cyclohexyl-6-fluorobenzimidazole is approximately 303.19 g/mol. Its melting point and boiling point are essential for understanding its stability and behavior under various conditions.
5-Bromo-1-cyclohexyl-6-fluorobenzimidazole can undergo various chemical reactions:
Common reagents used in these reactions include nucleophiles like amines, thiols, and various oxidizing or reducing agents depending on the desired product.
The mechanism of action for 5-Bromo-1-cyclohexyl-6-fluorobenzimidazole involves its interaction with specific biological targets, such as enzymes or receptors. Upon binding to these targets, it modulates their activity, leading to potential therapeutic effects. The exact pathways and molecular interactions depend on the biological system being studied and are an active area of research.
Relevant data regarding solubility, melting points, and reactivity profiles are crucial for practical applications in laboratory settings.
5-Bromo-1-cyclohexyl-6-fluorobenzimidazole has several significant applications:
The ongoing research into this compound's properties continues to reveal new applications across various scientific disciplines.
Benzimidazole derivatives represent a privileged scaffold in medicinal chemistry and materials science, characterized by a fused benzene and imidazole ring system. This core structure provides exceptional versatility for chemical modification, enabling fine-tuning of electronic properties, binding affinity, and pharmacokinetic behavior. Among these derivatives, 5-Bromo-1-cyclohexyl-6-fluorobenzimidazole (CAS: 1365272-71-4) exemplifies strategic structural optimization through halogenation and alicyclic substitution. Its molecular architecture combines three critical elements: the bioactive benzimidazole core, halogen atoms (bromine and fluorine) at specific ring positions, and a lipophilic cyclohexyl moiety attached to the N1 nitrogen. This configuration results in enhanced target binding capabilities and improved drug-like properties, making it a compound of significant interest in pharmaceutical research and development [1] [3].
The benzimidazole nucleus is a planar, aromatic heterocycle exhibiting both proton donor (N-H) and acceptor (sp²-nitrogen) sites, facilitating diverse non-covalent interactions with biological targets. This dual hydrogen-bonding capability allows benzimidazoles to integrate into enzyme active sites or receptor pockets with high complementarity. The scaffold’s structural resemblance to purine nucleotides further enables competitive inhibition of enzymes utilizing nucleotide cofactors. In 5-Bromo-1-cyclohexyl-6-fluorobenzimidazole, substitution at the N1 position with a cyclohexyl group eliminates the N-H proton, altering hydrogen-bonding capacity while enhancing membrane permeability. The molecular formula C₁₂H₁₃BrFN₃ (MW: 298.15 g/mol) reflects this strategic modification, with the bromine and fluorine atoms occupying adjacent positions on the benzene ring, creating distinct electronic and steric environments conducive to selective bioactivity [3] [4].
Table 1: Core Structural Features of 5-Bromo-1-cyclohexyl-6-fluorobenzimidazole and Related Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Attributes |
---|---|---|---|---|
5-Bromo-1-cyclohexyl-6-fluorobenzimidazole | 1365272-71-4 | C₁₂H₁₃BrFN₃ | 298.15 | N1-cyclohexyl, C5-Br, C6-F |
5-Bromo-6-fluoro-1H-benzimidazole | 1008360-84-6 | C₇H₄BrFN₂ | 215.03 | Unsubstituted N-H, C5-Br, C6-F |
5-Bromo-1-butyl-6-fluoro-2-methyl-1H-benzimidazole | 1400644-36-1 | C₁₂H₁₄BrFN₂ | 285.16 | N1-butyl, C2-methyl, C5-Br, C6-F |
5-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole | 1388065-13-1 | C₇H₃BrClFN₂ | 249.47 | C2-Cl, C5-Br, C6-F |
Halogen atoms exert profound influences on benzimidazole bioactivity through steric, electronic, and hydrophobic effects. Bromine at the C5 position provides substantial steric bulk (van der Waals radius: 1.85 Å) and induces a strong electron-withdrawing effect (-I effect), polarizing the aromatic π-system. This polarization enhances intermolecular interactions (e.g., halogen bonding with carbonyl oxygens or electron-rich aromatics) in biological targets. Concurrently, fluorine at C6 (van der Waals radius: 1.47 Å) contributes to target binding through dipole interactions and modulates electronic density at adjacent positions. The synergistic effect of bromine and fluorine substituents elevates metabolic stability by protecting the ring from oxidative degradation, as evidenced by the requirement for cold-chain transportation of derivatives like 5-Bromo-1-cyclohexyl-6-fluoro-1,2,3-benzotriazole (CAS: 1365272-81-6), indicating high sensitivity to environmental degradation without proper handling [3] [8].
Table 2: Electronic and Steric Effects of Halogen Substituents in Benzimidazole Derivatives
Halogen Pattern | Electrostatic Potential Shift | Impact on Ring Electronics | Common Bioactivity Enhancements |
---|---|---|---|
C5-Bromine, C6-Fluorine | Strong σ-hole at Br; δ- at F | Reduced electron density at C4/C7; Increased acidity of N-H | Enhanced halogen bonding; Improved metabolic stability |
C5-Fluorine only | Moderate δ- across ring | Mild electron withdrawal | Increased membrane permeability; Reduced CYP inhibition |
C5,6-Dibromination | Dual σ-holes | Strong electron withdrawal | High steric hindrance; Potent enzyme inhibition |
C2-Fluorine | Ortho-directed δ- | Localized polarization | Altered tautomerism; H-bonding perturbation |
The N1-cyclohexyl substituent profoundly modifies the physicochemical profile of the benzimidazole core. This alicyclic group contributes substantial lipophilicity (predicted logP increase of ~2.5 units compared to N-H benzimidazoles), promoting passive diffusion across biological membranes. The chair conformation of cyclohexane provides a rigid, three-dimensional structure that sterically shields the benzimidazole N3 atom, potentially reducing metabolic N-oxidation. This group’s conformational flexibility enables adaptive binding to protein targets with deep hydrophobic pockets, as observed in kinase inhibitors and GPCR modulators. Compared to tert-butyl analogs (e.g., 5-Bromo-1-tert-butyl-6-fluoro-1H-benzimidazol-2-ol, CDS021405) or linear alkyl chains (e.g., 5-Bromo-1-butyl-6-fluoro-2-methyl-1H-benzimidazole, CAS 1400644-36-1), the cyclohexyl moiety offers superior stereoelectronic properties—its equatorial C-H bonds engage in weak C–H···O hydrogen bonds, while its axial protons provide directed hydrophobic contacts. This balance enhances target affinity without compromising aqueous solubility, as confirmed by the compound’s classification as a "solid" with sufficient stability for medicinal applications [1] [3] [5].
Table 3: Influence of N1 Substituents on Benzimidazole Physicochemical Properties
N1 Substituent | logP (Predicted) | Steric Bulk (ų) | Key Pharmacokinetic Contributions | Representative Compound |
---|---|---|---|---|
Cyclohexyl | ~3.8–4.2 | 92.6 | Balanced lipophilicity; Conformational flexibility for target adaptation; Metabolic shielding | 5-Bromo-1-cyclohexyl-6-fluorobenzimidazole |
tert-Butyl | ~3.2–3.6 | 75.2 | Enhanced solubility; Steric hindrance; Reduced metabolic oxidation | 5-Bromo-1-tert-butyl-6-fluoro-1H-benzimidazol-2-ol |
n-Butyl | ~2.9–3.3 | 67.8 | Moderate lipophilicity; Chain flexibility; Susceptible to ω-oxidation | 5-Bromo-1-butyl-6-fluoro-2-methyl-1H-benzimidazole |
Benzyl | ~3.5–4.0 | 85.5 | π-Stacking capability; CYP450 inhibition risk; Oxidation susceptibility | 1-[2-fluoro-6-(trifluoromethyl)benzyl] derivatives |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: